REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N:17]2[C:22](=[O:23])[NH:21][CH2:20][CH:19]=[N:18]2)[CH:5]=[C:6]([Cl:16])[C:7]=1[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1.[OH:24]O.O>C(O)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([N:17]2[C:22](=[O:23])[NH:21][C:20](=[O:24])[CH:19]=[N:18]2)[CH:5]=[C:6]([Cl:16])[C:7]=1[CH2:8][C:9]1[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=1
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Name
|
|
Quantity
|
20 mL
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Type
|
reactant
|
Smiles
|
O
|
Name
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2-[3,5-dichloro-4-(4-chlorobenzyl)phenyl]-4,5-dihydro-1,2,4-triazine-3(2H)-one
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1CC1=CC=C(C=C1)Cl)Cl)N1N=CCNC1=O
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Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
2 mL
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Type
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solvent
|
Smiles
|
C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
ranging from 100 to 110° C
|
Type
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CUSTOM
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Details
|
precipitation of the titled compound as crystalline product
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Type
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FILTRATION
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Details
|
The product was collected by filtration
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=C(C1CC1=CC=C(C=C1)Cl)Cl)N1N=CC(NC1=O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |